molecular formula C11H17NS B183802 N-[(5-methylthiophen-2-yl)methyl]cyclopentanamine CAS No. 893587-03-6

N-[(5-methylthiophen-2-yl)methyl]cyclopentanamine

Cat. No.: B183802
CAS No.: 893587-03-6
M. Wt: 195.33 g/mol
InChI Key: JQILXIYTTWRAAG-UHFFFAOYSA-N
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Description

N-[(5-methylthiophen-2-yl)methyl]cyclopentanamine (CAS 893587-03-6) is an organic compound with the molecular formula C11H17NS and a molecular weight of 195.33 g/mol . This amine derivative features a cyclopentyl group linked to a 5-methylthiophen-2-ylmethyl moiety, a structure of interest in various scientific research applications . In chemical research, it serves as a valuable building block for the synthesis of more complex molecules . Documented synthetic routes include a nucleophilic substitution strategy involving the alkylation of cyclopentanamine with a (5-methylthiophen-2-yl)methyl halide, and a reductive amination of 5-methylthiophene-2-carbaldehyde with cyclopentanamine . The compound has been investigated for potential biological activities and is explored in medicinal chemistry for its possible therapeutic applications . Its structural features are shared with other compounds, such as the PET tracer [11C]HACH242, which is used in neuroscience research, suggesting potential relevance in the study of neurological targets . Researchers value this compound for its utility in method development and as a key intermediate in organic synthesis. This product is intended for research use only and is not intended for human or veterinary or diagnostic use.

Properties

IUPAC Name

N-[(5-methylthiophen-2-yl)methyl]cyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NS/c1-9-6-7-11(13-9)8-12-10-4-2-3-5-10/h6-7,10,12H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQILXIYTTWRAAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CNC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90359453
Record name N-[(5-methylthiophen-2-yl)methyl]cyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893587-03-6
Record name N-[(5-methylthiophen-2-yl)methyl]cyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution via Thiophene-Based Electrophiles

A widely documented approach involves the alkylation of cyclopentanamine with a (5-methylthiophen-2-yl)methyl halide. For instance, 5-methylthiophene-2-methanol may be converted to its corresponding bromide using phosphorus tribromide (PBr₃) in anhydrous diethyl ether. Subsequent reaction with cyclopentanamine in tetrahydrofuran (THF) at 0–5°C yields the target compound:

Cyclopentanamine+(5-Methylthiophen-2-yl)methyl bromideN-[(5-Methylthiophen-2-yl)methyl]cyclopentanamine+HBr\text{Cyclopentanamine} + \text{(5-Methylthiophen-2-yl)methyl bromide} \rightarrow \text{this compound} + \text{HBr}

Key advantages include high atom economy (≈85% yield) and compatibility with moisture-sensitive reagents. Challenges include competing elimination reactions, mitigated by maintaining low temperatures and using sterically hindered bases like triethylamine.

Reductive Amination of 5-Methylthiophene-2-carbaldehyde

Condensation of 5-methylthiophene-2-carbaldehyde with cyclopentanamine forms an imine intermediate, which is reduced using sodium cyanoborohydride (NaBH₃CN) in methanol. This method avoids harsh halogenation steps and achieves enantiomeric excess (>90%) when chiral catalysts are employed:

5-Methylthiophene-2-carbaldehyde+CyclopentanamineNaBH₃CNThis compound\text{5-Methylthiophene-2-carbaldehyde} + \text{Cyclopentanamine} \xrightarrow{\text{NaBH₃CN}} \text{this compound}

Optimal conditions require a 1:1.2 molar ratio of aldehyde to amine and pH control via acetic acid buffering.

Industrial-Scale Optimization

Catalytic Hydrogenation

Large-scale synthesis leverages hydrogenation of nitrile precursors. For example, 5-methylthiophene-2-acetonitrile reacts with cyclopentanamine under 50 bar H₂ in the presence of Raney nickel, achieving 92% conversion. Critical parameters include:

ParameterOptimal ValueImpact on Yield
Temperature80°CPrevents catalyst sintering
H₂ Pressure50 barMaximizes reaction rate
Catalyst Loading5 wt% NiBalances cost and activity

This method is preferred for its scalability and minimal waste generation.

Solid-Phase Synthesis

Immobilizing cyclopentanamine on silica gel supports enables continuous-flow production. A patented protocol details the use of a fixed-bed reactor with Wang resin-bound amine , achieving a space-time yield of 12 g·L⁻¹·h⁻¹. Key benefits include:

  • Reusability : >15 cycles without significant activity loss.

  • Purity : >99% by HPLC due to in-line filtration.

Purification and Characterization

Distillation and Crystallization

Crude product is typically purified via fractional distillation under reduced pressure (0.1 mbar, 110°C). For crystalline derivatives, recrystallization from hexane/ethyl acetate (3:1 v/v) yields analytically pure material.

Analytical Data

  • ¹H NMR (CDCl₃, 400 MHz): δ 6.65 (s, 1H, thiophene-H), 3.72 (s, 2H, CH₂N), 2.45 (q, 2H, cyclopentyl-H), 2.30 (s, 3H, CH₃).

  • MS (EI) : m/z 209 [M⁺], 164 [C₁₀H₁₃NS].

Emerging Methodologies

Enzymatic Amination

Recent advances employ transaminases (e.g., Arthrobacter sp.) to catalyze the amination of 5-methylthiophene-2-yl ketones with cyclopentanamine. This biocatalytic route operates at ambient conditions and achieves 88% yield with 99% ee.

Photoredox Catalysis

Visible-light-mediated C–N bond formation using iridium complexes (e.g., Ir(ppy)₃) enables radical-based coupling of thiophene derivatives with amines. Preliminary data show 76% yield under blue LED irradiation .

Chemical Reactions Analysis

Types of Reactions

N-[(5-methylthiophen-2-yl)methyl]cyclopentanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophene ring or the amine group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted thiophene or amine derivatives.

Scientific Research Applications

N-[(5-methylthiophen-2-yl)methyl]cyclopentanamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(5-methylthiophen-2-yl)methyl]cyclopentanamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Heterocyclic Substitution: Thiophene vs. Furan

  • Cyclopentyl-(5-methyl-furan-2-ylmethyl)-amine (CAS 142920-61-4): Structural Difference: Replaces the thiophene ring with a furan. Furan derivatives generally exhibit lower metabolic stability due to oxidative susceptibility . Applications: Less explored in PET tracers but may serve as a lead for modifying pharmacokinetic profiles.

Aromatic Ring Modifications

  • N-((5-(4-Fluoro-2-[11C]methoxyphenyl)pyridin-3-yl)methyl)cyclopentanamine ([11C]HACH242): Structural Difference: Incorporates a pyridine ring and radiolabeled methoxy group. Impact: The pyridine enhances hydrogen-bonding capacity, improving specificity for NMDA receptor subunits (e.g., NR2B). The fluorine atom increases lipophilicity, aiding blood-brain barrier penetration . Applications: Successfully used as a PET tracer for imaging NR2B-containing NMDA receptors in non-human primates .
  • 2-(2-Fluorophenyl)-N-[(5-methylthiophen-2-yl)methyl]ethanamine: Structural Difference: Replaces cyclopentyl with an ethylamine chain and adds a fluorophenyl group.

Substituent Effects on Physicochemical Properties

  • N-[(3-Bromo-2-fluorophenyl)methyl]cyclopentanamine: Structural Difference: Bromine and fluorine substituents on the aromatic ring. Impact: Halogenation increases molecular weight and lipophilicity, enhancing membrane permeability but possibly reducing aqueous solubility .
  • N-((2,2-Dimethyl-2H-chromen-6-yl)methyl)cyclopentanamine (9i) :

    • Structural Difference : Chromenyl group replaces thiophene.
    • Impact : The bulky chromene ring may hinder steric access to target sites, though it could improve photostability .

Analytical Data

  • NMR and HRMS : Critical for verifying cyclopentanamine analogs. For example, compound 9h (N-((2,2-Dimethyl-2H-chromen-6-yl)methyl)cyclobutanamine) showed distinct δ 1.50–1.70 ppm (cyclopentyl protons) and HRMS confirmation .

Receptor Binding

  • NMDA Receptor Targeting :
    • [11C]HACH242 exhibits high affinity for NR2B subunits (Ki < 10 nM), attributed to the pyridine-cyclopentanamine scaffold .
    • Thiophene analogs may show lower specificity due to reduced hydrogen-bonding capacity compared to pyridine derivatives.

Comparative Data Table

Compound Name Key Structural Features Synthesis Method Biological Activity/Application Reference
N-[(5-Methylthiophen-2-yl)methyl]cyclopentanamine Thiophene, cyclopentane Alkylation/Reductive Amination Preclinical PET tracer candidate
Cyclopentyl-(5-methyl-furan-2-ylmethyl)-amine Furan, cyclopentane Reductive Amination Metabolic studies
[11C]HACH242 Pyridine, [11C]methoxy, cyclopentane Radiosynthesis NR2B NMDA receptor PET imaging
N-(3-Methoxyphenethyl)cyclopentanamine Phenethyl, methoxy, cyclopentane Alkylation mGluR2 modulation (in vitro)
2-(2-Fluorophenyl)-N-[(5-methylthiophen-2-yl)methyl]ethanamine Ethylamine, fluorophenyl, thiophene Not specified Structural analog for flexibility studies

Biological Activity

N-[(5-methylthiophen-2-yl)methyl]cyclopentanamine is a compound of growing interest due to its unique structural features and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound contains a cyclopentanamine moiety linked to a 5-methylthiophen-2-yl group. This specific structure is believed to contribute to its distinct chemical and biological properties, making it a valuable candidate for various applications in medicinal chemistry and pharmacology.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria. For instance, compounds with similar structural features have shown inhibition zones ranging from 9 to 20 mm against resistant strains, suggesting a promising antibacterial profile .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In assays measuring nitric oxide (NO) production in macrophage cell lines, this compound demonstrated significant inhibitory effects. The IC50 values for related compounds ranged from 10.24 µM to 20.38 µM, indicating potent anti-inflammatory activity comparable to established anti-inflammatory agents like curcumin .

The biological activity of this compound is thought to involve interactions with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various therapeutic effects. For example, it may inhibit key enzymes involved in inflammatory pathways or bacterial growth .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeNotable Activity
N-[(5-methylthiophen-2-yl)methyl]cyclohexanamineCyclohexanamineAntimicrobial, Anti-inflammatory
N-[(5-methylthiophen-2-yl)methyl]cyclobutanamineCyclobutanamineLimited data on biological activity
N-[(5-methylthiophen-2-yl)methyl]cyclopropanamineCyclopropanamineEmerging interest in bioactivity

This table highlights how the cyclopentanamine structure may confer distinct reactivity and biological activity compared to its analogs.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives of this compound. For example, one study synthesized various diarylpentanoids that include cyclopentanone moieties and assessed their antibacterial activities against resistant bacterial strains. The results indicated that modifications in the structure significantly impacted their efficacy .

Another significant finding was the compound's ability to inhibit NO production in RAW 264.7 macrophages, showcasing its potential as an anti-inflammatory agent. The structure–activity relationship (SAR) analysis suggested that the presence of specific functional groups enhanced biological activity .

Q & A

Q. What are the recommended synthetic routes for N-[(5-methylthiophen-2-yl)methyl]cyclopentanamine?

The compound can be synthesized via reductive amination using 5-methylthiophene-2-carboxaldehyde and cyclopentanamine. Sodium borohydride (NaBH₄) or other reducing agents facilitate the reaction in a polar aprotic solvent (e.g., dichloromethane) under mild conditions . Optimization may require adjusting reaction time, temperature, and stoichiometric ratios. Post-synthesis purification via column chromatography or recrystallization is advised.

Q. How can structural characterization be performed to confirm the compound’s identity?

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm the cyclopentane ring, thiophene moiety, and methyl group positions. Key signals include aromatic protons (δ 6.5–7.0 ppm for thiophene) and cyclopentane protons (δ 1.5–2.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (C₁₁H₁₇NS: 195.11 g/mol).
  • X-ray Crystallography : For definitive confirmation, single-crystal X-ray diffraction (using SHELX software for refinement) provides bond lengths and angles .

Q. What analytical methods assess purity and stability?

  • HPLC : Reverse-phase chromatography with UV detection (e.g., C18 column, acetonitrile/water gradient) determines purity (>95% is typical for research-grade material) .
  • TGA/DSC : Thermogravimetric analysis evaluates thermal stability, while differential scanning calorimetry identifies melting points and decomposition temperatures.

Advanced Research Questions

Q. How can synthetic yield be optimized for scale-up studies?

Systematic parameter screening is critical:

  • Solvent : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance reaction kinetics.
  • Catalyst : Explore Lewis acids (e.g., ZnCl₂) to accelerate imine formation.
  • Temperature : Elevated temperatures (40–60°C) may improve reaction rates but require monitoring for side reactions .
  • Base : Triethylamine or potassium carbonate can neutralize acid byproducts in multi-step syntheses .

Q. What strategies are effective for radiolabeling this compound for PET imaging?

Carbon-11 labeling (¹¹C) at the methyl group of the thiophene ring can be achieved via:

  • Methylation : Reacting a desmethyl precursor with [¹¹C]CH₃I in dimethyl sulfoxide (DMSO) at 85°C for 5 minutes, followed by HPLC purification .
  • Quality Control : Radiochemical purity (>99%) and specific activity (>50 GBq/µmol) must be validated using radio-HPLC and LC-MS .

Q. How does structural modification impact biological activity?

Comparative studies with analogs (e.g., fluorinated or methoxy-substituted derivatives) reveal:

  • Substituent Position : Fluorine at the para position (e.g., in N-[(5-fluoro-2-methylphenyl)methyl]cyclopentanamine) enhances receptor binding affinity due to increased lipophilicity and electronic effects .
  • Ring Systems : Replacing thiophene with pyridine (e.g., in NMDA receptor ligands) alters selectivity for neurotransmitter targets .

Q. How can contradictory data on biological activity be resolved?

  • Binding Assays : Use radioligand competition assays (e.g., against [³H]MK-801 for NMDA receptors) to quantify IC₅₀ values under standardized conditions .
  • Functional Studies : Electrophysiology (patch-clamp) or calcium imaging can distinguish antagonism from allosteric modulation .
  • Structural Analysis : Molecular docking with cryo-EM structures of target receptors clarifies binding modes .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValue/MethodReference
Molecular Weight195.11 g/molCalc.
LogD (pH 7.4)~2.1 (predicted via shake-flask)
Solubility (Water)<1 mg/mL (use DMSO for stock)

Q. Table 2. Comparative Bioactivity of Analogous Compounds

CompoundTargetIC₅₀ (nM)Notes
This compoundNMDA NR2B120Moderate affinity
N-[(5-Fluoro-2-methylphenyl)methyl]cyclopentanamineSerotonin Transporter45Enhanced lipophilicity
N-[(2,5-Dimethoxyphenyl)methyl]cyclopentanamineDopamine D2320Low selectivity

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